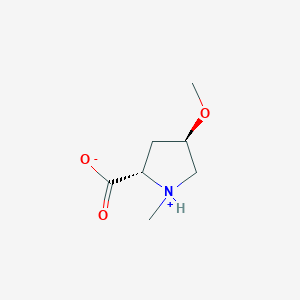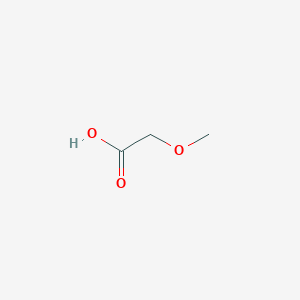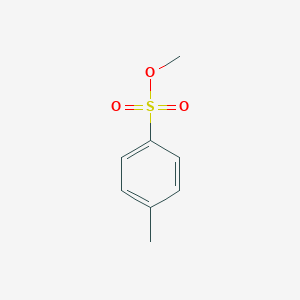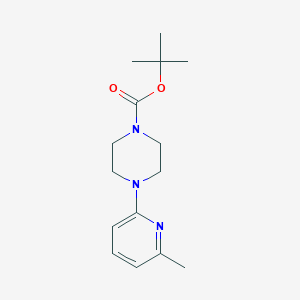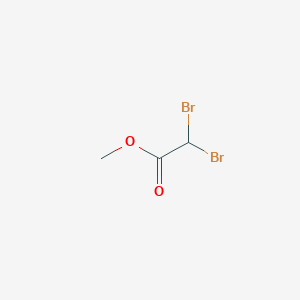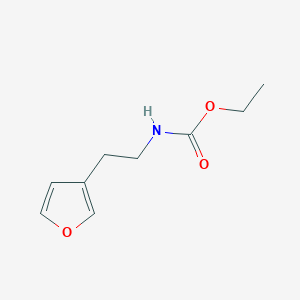
Ethyl (2-(furan-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(furan-3-yl)ethyl)carbamate is a compound with the molecular formula C9H13NO3. It is not intended for human or veterinary use and is used only for research purposes. It is related to ethyl carbamate, also known as urethane, which is a process contaminant sometimes found in fermented foods and alcoholic beverages .
Molecular Structure Analysis
The molecular structure of Ethyl (2-(furan-3-yl)ethyl)carbamate consists of a carbamate group attached to a furan ring via an ethyl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Chemical Reactions Analysis
Ethyl carbamate, a related compound, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can form when there is a reaction between ethanol and nitrogen-rich compounds produced by yeast during brewing and fermenting .Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as ethyl carbamate, have been found to be genotoxic and carcinogenic . They interact with multiple targets in the body, leading to a variety of biological effects .
Mode of Action
Ethyl carbamate, a related compound, is known to form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can react with ethanol to form ethyl carbamate . This reaction is exponentially accelerated at elevated temperatures .
Biochemical Pathways
It’s known that ethyl carbamate forms from the reaction between urea and ethanol . Urea can be produced when arginine, a common amino acid in grape juice, is metabolized by yeast during fermentation .
Pharmacokinetics
It’s known that ethyl carbamate, a related compound, can form in the body from the reaction between urea and ethanol . The rate of this reaction increases with temperature , which could potentially affect the bioavailability of the compound.
Result of Action
Ethyl carbamate, a related compound, has been found to be a genotoxic, multisite carcinogen in all species tested . This suggests that Ethyl (2-(furan-3-yl)ethyl)carbamate could potentially have similar effects.
Action Environment
The action of Ethyl (2-(furan-3-yl)ethyl)carbamate can be influenced by environmental factors. For instance, the formation of ethyl carbamate from urea and ethanol is exponentially accelerated at elevated temperatures . Therefore, the storage and processing conditions of foods and beverages can significantly impact the levels of ethyl carbamate and potentially Ethyl (2-(furan-3-yl)ethyl)carbamate.
Eigenschaften
IUPAC Name |
ethyl N-[2-(furan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSCKOTZYCYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(furan-3-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

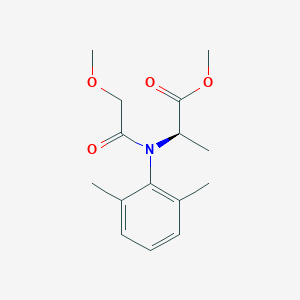

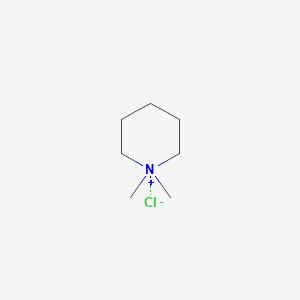
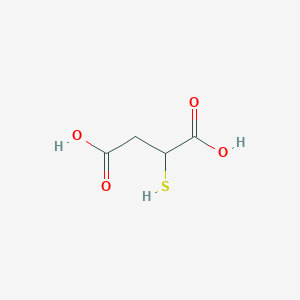
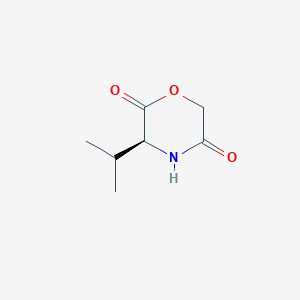


![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
